Chromium o-phosphate,hydrous

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

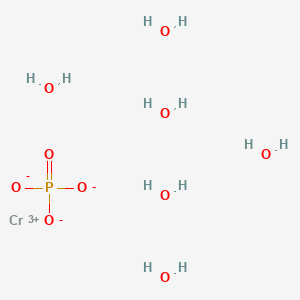

This compound is known for its deeply colored solid forms, with anhydrous chromium phosphate being green and the hexahydrate form being violet . Chromium o-phosphate, hydrous, is primarily used in various industrial and scientific applications due to its unique chemical properties.

Synthetic Routes and Reaction Conditions:

Hexahydrated Chromium Phosphate: This form is prepared by reducing chromium trioxide (CrO₃) with ethanol in the presence of orthophosphoric acid (H₃PO₄) at temperatures ranging from -24°C to +80°C.

Mesoporous Phase: Gel-like chromium(III) phosphate is synthesized through the reduction of ammonium dichromate ((NH₄)₂Cr₂O₇) using ethanol, acetic acid (CH₃COOH), and nitric acid (HNO₃) in the presence of ammonium dihydrogen phosphate and urea at elevated temperatures.

Textured Films: Preparation involves mixing equimolar solutions of aqueous chromium nitrate and diammonium phosphate in a sealed chamber with low-temperature ammonia vapor catalyst diffusing into the solution at a constant rate.

Industrial Production Methods:

Types of Reactions:

Oxidation and Reduction: Chromium o-phosphate, hydrous, can undergo redox reactions, particularly involving the reduction of chromium trioxide to chromium phosphate.

Substitution Reactions: It can participate in substitution reactions where ligands in the coordination sphere of chromium are replaced by other ligands.

Common Reagents and Conditions:

Oxidizing Agents: Chromium trioxide (CrO₃) and ammonium dichromate ((NH₄)₂Cr₂O₇) are commonly used oxidizing agents.

Reducing Agents: Ethanol and hydrazine are used as reducing agents in the synthesis of chromium phosphate.

Major Products:

Hexahydrated Chromium Phosphate (CrPO₄·6H₂O): Formed by reducing chromium trioxide with ethanol in the presence of orthophosphoric acid.

Mesoporous Chromium Phosphate: Formed through the reduction of ammonium dichromate using ethanol, acetic acid, and nitric acid.

科学的研究の応用

Chromium o-phosphate, hydrous, has a wide range of applications in scientific research:

作用機序

The mechanism by which chromium o-phosphate, hydrous, exerts its effects involves several molecular targets and pathways:

Insulin Signaling Pathway: Chromium upregulates insulin-stimulated insulin signal transduction by affecting effector molecules downstream of the insulin receptor.

Mitochondrial ATP Synthase: The beta subunit of mitochondrial ATP synthase is considered a novel site for chromium action, influencing cellular energy production and metabolic regulation.

類似化合物との比較

Chromium o-phosphate, hydrous, can be compared with other chromium compounds:

Chromium(III) Chloride (CrCl₃): Similar in terms of coordination chemistry but differs in its applications and solubility properties.

Chromium(III) Oxide (Cr₂O₃): Used in high-temperature refractory applications, similar to chromium phosphate, but has different structural and chemical properties.

Chromium(III) Sulfate (Cr₂(SO₄)₃): Used in tanning and dyeing industries, differing in its industrial applications compared to chromium phosphate.

Chromium o-phosphate, hydrous, stands out due to its unique mesoporous structure and catalytic properties, making it valuable in both scientific research and industrial applications.

生物活性

Chromium o-phosphate, hydrous (CrH₁₂O₁₀P) is a compound of significant interest due to its potential biological activities and applications in various fields, including environmental science and biochemistry. This article provides a comprehensive overview of the biological activity of chromium o-phosphate, hydrous, focusing on its interactions within biological systems, its toxicological implications, and its potential therapeutic roles.

Overview of Chromium Compounds

Chromium exists in several oxidation states, with trivalent chromium (Cr(III)) and hexavalent chromium (Cr(VI)) being the most studied due to their differing biological activities. Cr(III) is generally considered essential for human health, particularly in glucose metabolism and insulin action, while Cr(VI) is recognized for its toxicity and carcinogenic potential.

Absorption and Transport

Chromium o-phosphate, hydrous is absorbed in the body through various mechanisms. Research indicates that Cr(VI) can enter cells via anion channels that also transport phosphate ions. This similarity allows Cr(VI) to mimic phosphate in cellular uptake processes, leading to its accumulation in tissues .

Cellular Effects

Once inside the cell, chromium can induce oxidative stress by generating reactive oxygen species (ROS). Studies have shown that Cr(VI) can be reduced to Cr(III) or Cr(IV), both of which can interact with cellular components and cause damage. For instance, Cr(VI) exposure has been linked to apoptosis and cell cycle arrest in various cell types .

Toxicological Implications

The toxicological profile of chromium o-phosphate is largely influenced by its oxidation state. While Cr(III) is less toxic and may even have beneficial effects at low concentrations, Cr(VI) is highly toxic and has been associated with various health issues, including lung cancer when inhaled as dust or fumes. The carcinogenicity of Cr(VI) is attributed to its ability to form DNA adducts and induce mutations .

Case Studies

- Cell Line Studies : In vitro studies using human lung fibroblast cell lines exposed to Cr(VI) demonstrated increased ROS production and subsequent DNA damage. These findings underscore the importance of oxidation state in determining biological effects .

- Animal Models : Animal studies have shown that exposure to Cr(VI) leads to significant histopathological changes in organs such as the liver and kidneys, indicating systemic toxicity .

- Biosorption Studies : Recent research focused on the use of biosorbents for removing Cr(VI) from aqueous solutions highlighted the potential for chromium o-phosphate as an adsorbent material. The efficiency of various biosorbents was evaluated based on their capacity to bind Cr(VI), showing promising results for environmental remediation applications .

Data Tables

特性

IUPAC Name |

chromium(3+);phosphate;hexahydrate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Cr.H3O4P.6H2O/c;1-5(2,3)4;;;;;;/h;(H3,1,2,3,4);6*1H2/q+3;;;;;;;/p-3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUQFEEVQWAPQNP-UHFFFAOYSA-K |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O.O.O.O.O.O.[O-]P(=O)([O-])[O-].[Cr+3] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CrH12O10P |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50721556 |

Source

|

| Record name | Chromium(3+) phosphate--water (1/1/6) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50721556 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.06 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13475-98-4 |

Source

|

| Record name | Chromium(3+) phosphate--water (1/1/6) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50721556 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。